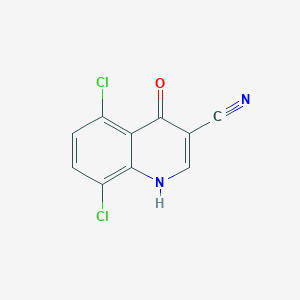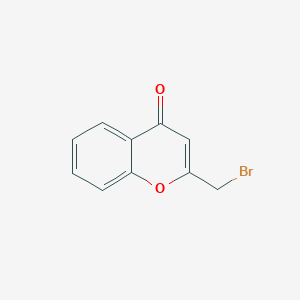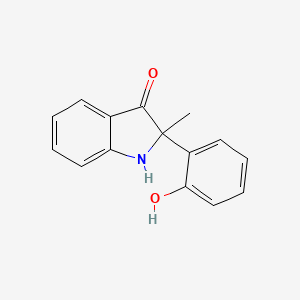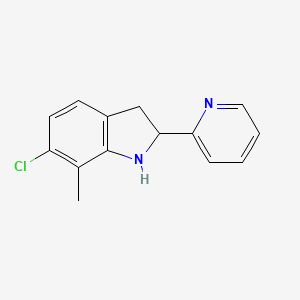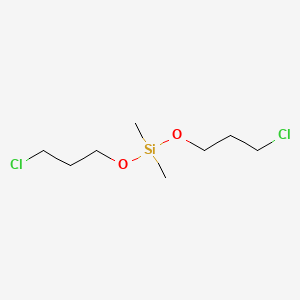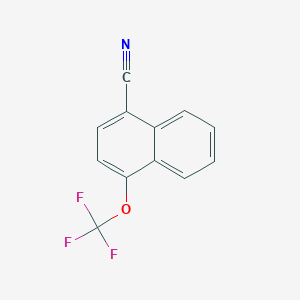
1-Cyano-4-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-4-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a cyano group (-CN) and a trifluoromethoxy group (-OCF₃) attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-4-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the cyanation of 1-bromo-4-(trifluoromethoxy)naphthalene using a suitable cyanating agent such as copper(I) cyanide under controlled conditions. The reaction typically requires a solvent like dimethylformamide and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the cyano or trifluoromethoxy groups.
Aplicaciones Científicas De Investigación
1-Cyano-4-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 1-Cyano-4-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
1-Cyano-4-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Cyano-4-fluoronaphthalene: Features a fluorine atom instead of a trifluoromethoxy group.
1-Cyano-4-chloronaphthalene: Contains a chlorine atom in place of the trifluoromethoxy group.
Uniqueness: 1-Cyano-4-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific electronic characteristics and in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C12H6F3NO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6H |
Clave InChI |
HNOIXCYOSYXDDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


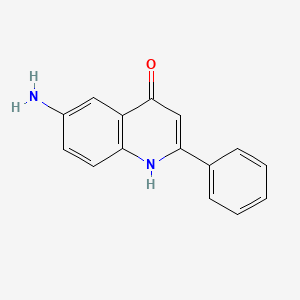


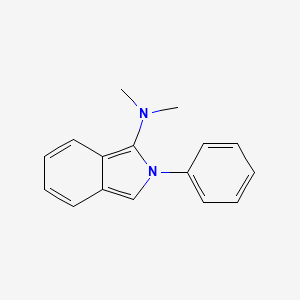

![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)
